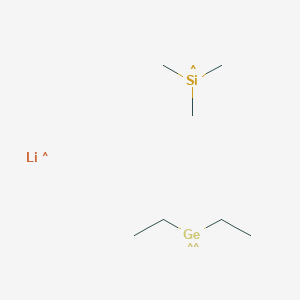![molecular formula C8H12N4O B14333369 1-Azabicyclo[2.2.2]octane-4-carbonyl azide CAS No. 106792-77-2](/img/structure/B14333369.png)
1-Azabicyclo[2.2.2]octane-4-carbonyl azide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Azabicyclo[2.2.2]octane-4-carbonyl azide is a chemical compound known for its unique bicyclic structure. This compound is part of the azabicyclo family, which is characterized by a nitrogen atom incorporated into a bicyclic framework. The presence of the azide group makes it a valuable intermediate in organic synthesis, particularly in the preparation of various nitrogen-containing compounds.
Métodos De Preparación
The synthesis of 1-azabicyclo[2.2.2]octane-4-carbonyl azide typically involves the reaction of 1-azabicyclo[2.2.2]octane with a carbonyl azide precursor. One common method includes the use of 1-azabicyclo[2.2.2]octane-4-carboxylic acid, which is converted to its corresponding acid chloride using thionyl chloride. The acid chloride is then treated with sodium azide to yield the desired carbonyl azide .
Industrial production methods for this compound are not well-documented, but the laboratory synthesis provides a reliable route for its preparation. The reaction conditions generally involve mild temperatures and the use of common organic solvents such as dichloromethane or tetrahydrofuran.
Análisis De Reacciones Químicas
1-Azabicyclo[2.2.2]octane-4-carbonyl azide undergoes various chemical reactions, including:
Substitution Reactions: The azide group can be replaced by other nucleophiles, leading to the formation of amines, amides, or other nitrogen-containing compounds. Common reagents for these reactions include triphenylphosphine and water.
Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles. This reaction is often catalyzed by copper(I) salts.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reduction of the azide group typically yields the corresponding amine, while cycloaddition reactions produce triazoles .
Aplicaciones Científicas De Investigación
1-Azabicyclo[2.2.2]octane-4-carbonyl azide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various nitrogen-containing heterocycles, which are important in medicinal chemistry and materials science.
Biology: The compound can be used to modify biomolecules through click chemistry, enabling the study of biological processes and the development of bioconjugates.
Mecanismo De Acción
The mechanism of action of 1-azabicyclo[2.2.2]octane-4-carbonyl azide primarily involves its reactivity as an azide. The azide group can undergo nucleophilic substitution, cycloaddition, and reduction reactions, leading to the formation of various products. These reactions often involve the formation of reactive intermediates, such as nitrenes, which can further react with other molecules.
In biological systems, the compound can modify proteins and other biomolecules through click chemistry, forming stable triazole linkages. This modification can alter the function of the biomolecules, providing insights into their roles in biological processes .
Comparación Con Compuestos Similares
1-Azabicyclo[2.2.2]octane-4-carbonyl azide can be compared with other similar compounds, such as:
1-Azabicyclo[2.2.2]octane: This compound lacks the carbonyl azide group and is primarily used as a base and nucleophile in organic synthesis.
1,4-Diazabicyclo[2.2.2]octane:
2-Azabicyclo[3.2.1]octane: This compound features a different bicyclic structure and is used in drug discovery and materials science.
The uniqueness of this compound lies in its azide functionality, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.
Propiedades
Número CAS |
106792-77-2 |
|---|---|
Fórmula molecular |
C8H12N4O |
Peso molecular |
180.21 g/mol |
Nombre IUPAC |
1-azabicyclo[2.2.2]octane-4-carbonyl azide |
InChI |
InChI=1S/C8H12N4O/c9-11-10-7(13)8-1-4-12(5-2-8)6-3-8/h1-6H2 |
Clave InChI |
XINYEHNTQDLYTQ-UHFFFAOYSA-N |
SMILES canónico |
C1CN2CCC1(CC2)C(=O)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,4-Dimethyl-5,7-bis(methylsulfanyl)pyrido[3,4-d]pyridazin-1(2H)-one](/img/structure/B14333306.png)

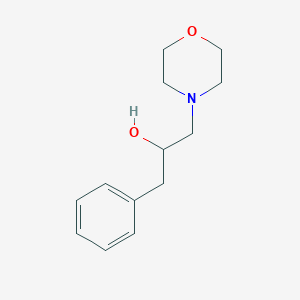
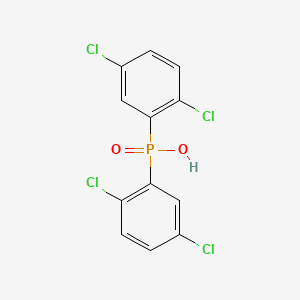
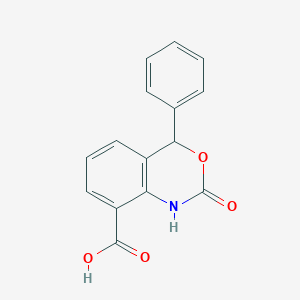

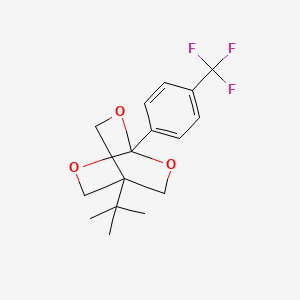
![4-Methoxy-4'-{2-[(prop-1-en-1-yl)oxy]ethoxy}-1,1'-biphenyl](/img/structure/B14333360.png)
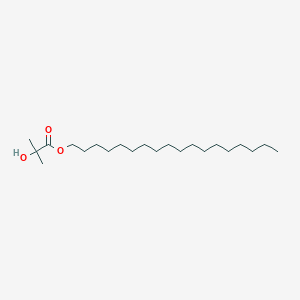
![12-[(Pyrene-1-sulfonyl)amino]dodecanoic acid](/img/structure/B14333375.png)
![1-Chloro-12H-quinoxalino[2,3-b][1,4]benzothiazine](/img/structure/B14333386.png)
